molecular formula C24H38O3 B12778657 Canbisol, (+/-)-(rrr)- CAS No. 56469-22-8

Canbisol, (+/-)-(rrr)-

Cat. No.: B12778657
CAS No.: 56469-22-8
M. Wt: 374.6 g/mol
InChI Key: UEKGZFCGRQYMRM-GUDVDZBRSA-N
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Preparation Methods

The synthesis of Canbisol involves several steps. The synthetic route typically starts with the preparation of the core benzochromene structure, followed by the introduction of the dimethylheptyl side chain. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may include large-scale organic synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield .

Chemical Reactions Analysis

Canbisol undergoes various chemical reactions, including:

    Oxidation: Canbisol can be oxidized to form different oxidized derivatives. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert Canbisol into its reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Canbisol can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction, often using reagents like bromine (Br2) or chlorine (Cl2).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Canbisol exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found in various tissues, including the brain and immune cells. By activating these receptors, Canbisol can modulate several physiological processes, such as pain perception, inflammation, and immune response. The molecular targets and pathways involved include the inhibition of adenylyl cyclase and the modulation of ion channels .

Comparison with Similar Compounds

Canbisol is unique due to its high binding affinity for both CB1 and CB2 receptors. Similar compounds include:

These compounds share structural similarities but differ in their receptor binding affinities and physiological effects.

Properties

CAS No.

56469-22-8

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol

InChI

InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1

InChI Key

UEKGZFCGRQYMRM-GUDVDZBRSA-N

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O

Origin of Product

United States

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